![molecular formula C10H13N5O B11930747 N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)
N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZINC194100678 is a potent inhibitor of p21-activated kinase 1 (PAK1) with an IC50 value of 8.37 μM . It has shown strong anti-proliferative activity against the MDA-MB-231 cell line, with an IC50 value of 40.16 μM . This compound is primarily used in cancer research due to its ability to inhibit cell proliferation .
Métodos De Preparación
The synthesis of ZINC194100678 involves the preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized at specific positions to enhance its inhibitory activity against PAK1.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
ZINC194100678 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
ZINC194100678 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of PAK1, which plays a crucial role in cancer cell proliferation and survival.
Cell Biology: Researchers use this compound to investigate the role of PAK1 in cell signaling pathways and cytoskeletal dynamics.
Drug Development: ZINC194100678 serves as a lead compound for developing new anticancer drugs targeting PAK1.
Biochemical Studies: It is used to study the biochemical mechanisms of PAK1 inhibition and its effects on cellular processes.
Mecanismo De Acción
ZINC194100678 exerts its effects by inhibiting PAK1, a serine/threonine kinase involved in various cellular processes such as cytoskeletal reorganization, cell motility, and survival . The compound binds to the ATP-binding site of PAK1, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that promote cancer cell proliferation and survival .
Comparación Con Compuestos Similares
ZINC194100678 is unique among PAK1 inhibitors due to its high potency and specificity . Similar compounds include:
FRAX486: Another PAK1 inhibitor with a different chemical structure but similar inhibitory activity.
GNE-2861: A PAK1 inhibitor with a distinct mechanism of action and different pharmacokinetic properties.
LCH-7749944: This compound also inhibits PAK1 but has a broader spectrum of activity against other kinases.
ZINC194100678 stands out due to its specific inhibition of PAK1 and its strong anti-proliferative effects on cancer cells .
Propiedades
Fórmula molecular |
C10H13N5O |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N-(oxan-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5O/c1-3-16-4-2-7(1)14-9-8-5-13-15-10(8)12-6-11-9/h5-7H,1-4H2,(H2,11,12,13,14,15) |
Clave InChI |
JPVDXNVUNZMZNY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=NC=NC3=C2C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


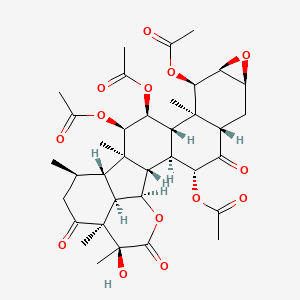
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)
![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)
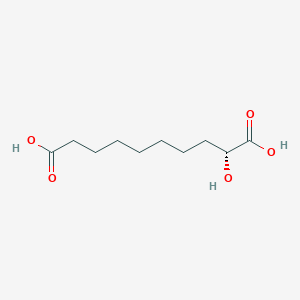
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
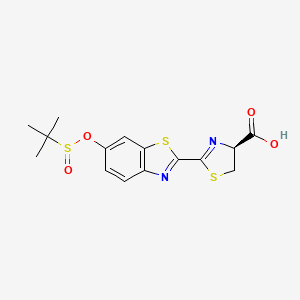
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
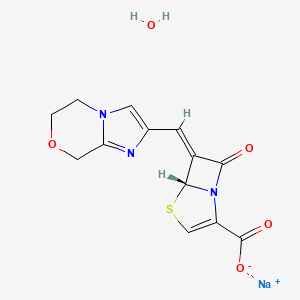
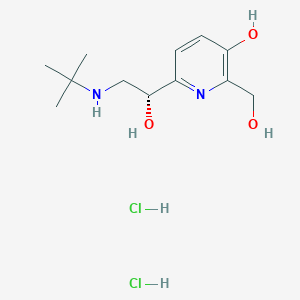
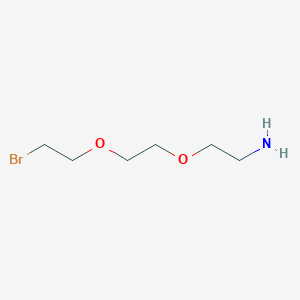

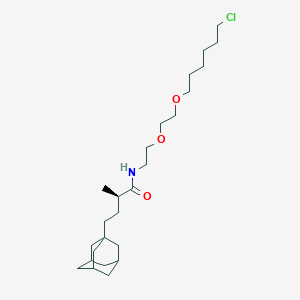
![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
